4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)
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Overview
Description
4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI) is a chemical compound with the molecular formula C7H5NO3 and a molecular weight of 151.12 g/mol . This compound is characterized by its unique structure, which includes an ethano bridge and an isoxazole ring fused with a dioxin moiety . It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to various reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI) can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring but may differ in other structural features.
Dioxin derivatives: Compounds with the dioxin moiety but lacking the ethano bridge or isoxazole ring.
Ethano-bridged compounds: These compounds have the ethano bridge but may differ in other parts of the structure. The uniqueness of 4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI) lies in its combination of the ethano bridge, dioxin moiety, and isoxazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3,8,9-trioxa-4-azatricyclo[5.2.2.02,6]undeca-1,6-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-2-6-7-4(3-8-9-7)5(1)10-11-6/h8H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLAUEAWPWLFTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C1OO2)CNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721698 |
Source
|
Record name | 2,3,5,6-Tetrahydro-4,7-epidioxy-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151742-23-3 |
Source
|
Record name | 2,3,5,6-Tetrahydro-4,7-epidioxy-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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